molecular formula C11H11N3O4 B8301955 4-(2-Cyanoethylamino)-3-nitro-benzoic acid methyl ester

4-(2-Cyanoethylamino)-3-nitro-benzoic acid methyl ester

Cat. No. B8301955
M. Wt: 249.22 g/mol
InChI Key: YVTUVBVDJVJKDK-UHFFFAOYSA-N
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Patent
US08053431B2

Procedure details

To a solution of 4-fluoro-3-nitro-benzoic acid methyl ester (4.95 g, 24.8 mmol) in DMF (25 ml) was added 3-aminopropionitrile fumarate (3.18 g, 12.4 mmol) and DIPEA (15 ml, 84.3 mmol). The mixture was stirred at room temperature for 2 h. The solvent was evaporated under vacuum and the residue diluted with water (50 mL). It was extracted with EtOAc (3×100 mL) and the organic phase washed with brine solution and dried (Na2SO4). Removal of solvent gave 4-(2-cyanoethylamino)-3-nitro-benzoic acid methyl ester (6.19 g, 98.5%). MS-ESI m/z 250 (M+1); 1H NMR (300 MHz, CDCl3) δ 2.8 (t, 2H), 3.8 (m, 2H), 6.9 (d, 1H), 8.2 (m, 1H), 8.5 (t, 1H), 8.9 (s, 1H)
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7](F)=[C:6]([N+:11]([O-:13])=[O:12])[CH:5]=1.C(O)(=O)/C=C/C(O)=O.[NH2:23][CH2:24][CH2:25][C:26]#[N:27].CCN(C(C)C)C(C)C>CN(C=O)C>[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([NH:27][CH2:26][CH2:25][C:24]#[N:23])=[C:6]([N+:11]([O-:13])=[O:12])[CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.95 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)F)[N+](=O)[O-])=O
Name
Quantity
3.18 g
Type
reactant
Smiles
C(\C=C\C(=O)O)(=O)O.NCCC#N
Name
Quantity
15 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under vacuum
ADDITION
Type
ADDITION
Details
the residue diluted with water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
It was extracted with EtOAc (3×100 mL)
WASH
Type
WASH
Details
the organic phase washed with brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Removal of solvent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)NCCC#N)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.19 g
YIELD: PERCENTYIELD 98.5%
YIELD: CALCULATEDPERCENTYIELD 200.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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